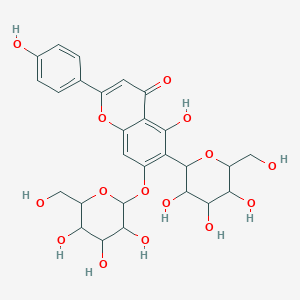

Apigenin-6-C-glucoside-7-O-glucoside

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

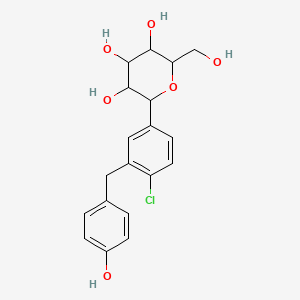

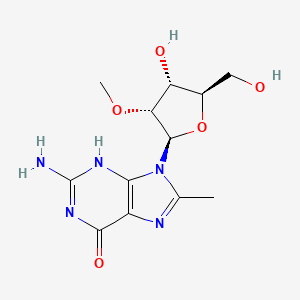

5-Hydroxy-2-(4-hydroxyphenyl)-6-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]-7-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one is a natural product found in Marginella and Cucumis with data available.

科学的研究の応用

Enzymatic Synthesis and Biological Activities

Apigenin glucosides, including Apigenin-6-C-glucoside-7-O-glucoside, have been synthesized using glucosyltransferase from Bacillus licheniformis. These glucosides exhibit higher water solubility, increased chemical stability, and enhanced biological activities compared to their non-glucosylated counterparts (Gurung et al., 2013).

Extraction and Purification

A study detailed the extraction, purification, and hydrolysis behavior of Apigenin-7-O-Glucoside from Chrysanthemum Morifolium. The research highlighted its potential therapeutic applications, demonstrating an effective method for obtaining this glucoside (Wang et al., 2018).

Anticandidal and Cytotoxic Actions

Apigenin-7-O-glucoside has shown considerable antifungal activity against Candida spp. and a cytotoxic effect on colon cancer cells. It exhibited a more potent activity compared to apigenin in reducing cell viability and inducing cell death (Smiljković et al., 2017).

Influence on Melanin Synthesis

Research on the effect of apigenin-7-glucoside on melanogenesis in B16F10 melanoma cells showed it enhances melanin synthesis and tyrosinase activity, suggesting potential applications in cosmetic products for natural tanning (Bouzaiene et al., 2016).

Hypoglycemic Activity

A study on rare apigenin glycosylation derivatives demonstrated significant anti-α-glucosidase activity and enhanced glucose consumption in HepG2 cells, highlighting its potential as an α-glucosidase inhibitor with implications for hypoglycemic activity (Zhao et al., 2023).

Skin Anti-Inflammatory Activity

Apigenin-7-glucoside exhibited anti-inflammatory properties in skin inflammation models in rats, particularly effective against inflammation induced by reactive oxygen species and free radicals, suggesting its potential use in dermatological applications (Fuchs & Milbradt, 1993).

Chemopreventive Potential Against Cancer

An in vitro evaluation of Apigenin and Apigenin-7-O-glucoside against the HeLa human cervical cancer cell line showed both compounds have antiproliferative and pro-apoptotic potential against cancer cells, with the aglycone being more active than the heteroside (Minda et al., 2020).

特性

IUPAC Name |

5-hydroxy-2-(4-hydroxyphenyl)-6-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]-7-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H30O15/c28-7-15-19(32)22(35)24(37)26(40-15)18-14(41-27-25(38)23(36)20(33)16(8-29)42-27)6-13-17(21(18)34)11(31)5-12(39-13)9-1-3-10(30)4-2-9/h1-6,15-16,19-20,22-30,32-38H,7-8H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGUVPEBGCAVWID-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC(=O)C3=C(C(=C(C=C3O2)OC4C(C(C(C(O4)CO)O)O)O)C5C(C(C(C(O5)CO)O)O)O)O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H30O15 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

594.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,2,4-triazole-3-carboxylic acid](/img/structure/B8232449.png)

![2-benzhydryl-N-[(5-tert-butyl-2-methoxyphenyl)methyl]-1-azabicyclo[2.2.2]octan-3-amine;2-hydroxypropane-1,2,3-tricarboxylic acid;hydrate](/img/structure/B8232493.png)

![5-Hydroxy-3-(4-hydroxyphenyl)-6-methoxy-7-[3,4,5-trihydroxy-6-[(3,4,5-trihydroxyoxan-2-yl)oxymethyl]oxan-2-yl]oxychromen-4-one](/img/structure/B8232528.png)